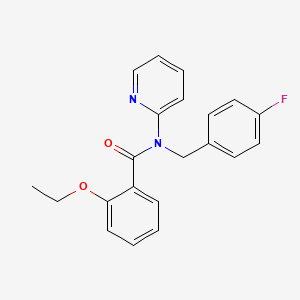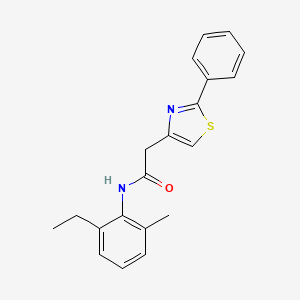![molecular formula C21H26N2O5S B11360039 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11360039.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS Registry Number: 6275-29-2) is a complex organic compound with the following chemical formula:
C12H17NO3
. It contains a quinoline ring system, a carboxamide group, and two methoxy substituents on the phenyl ring.Preparation Methods
Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One common approach is via the reaction of 3,4-dimethoxyphenethylamine with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as dichloromethane or tetrahydrofuran. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide or other reactive sites.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonium hydroxide, alkyl halides, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-9-6-15(13-20(19)28-2)10-11-22-21(24)17-7-8-18-16(14-17)5-4-12-23(18)29(3,25)26/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |
InChI Key |
LDHJEDRDMUZNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11359958.png)
![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11359960.png)
![5-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11359965.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359966.png)

![Methyl 5'-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11359988.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11359991.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11359992.png)
![5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359998.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11360024.png)
![4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360029.png)
![5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360030.png)
![N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11360031.png)
